N1-(2,2-diethoxyethyl)-N2-(3,5-dimethylphenyl)oxalamide
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Overview
Description
N-(2,2-diethoxyethyl)-N’-(3,5-dimethylphenyl)oxamide is an organic compound that belongs to the class of oxamides Oxamides are a type of amide derived from oxalic acid This compound is characterized by the presence of both diethoxyethyl and dimethylphenyl groups attached to the oxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-diethoxyethyl)-N’-(3,5-dimethylphenyl)oxamide typically involves the reaction of oxalic acid derivatives with appropriate amines. One possible synthetic route could be:
Starting Materials: Oxalic acid diethyl ester and 3,5-dimethylaniline.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Procedure: The oxalic acid diethyl ester is reacted with 3,5-dimethylaniline in the presence of a base such as triethylamine to form the desired oxamide.
Industrial Production Methods
Industrial production methods for such compounds would typically involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-diethoxyethyl)-N’-(3,5-dimethylphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxamide to amines or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: Applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,2-diethoxyethyl)-N’-(3,5-dimethylphenyl)oxamide would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
N,N’-Diethyl oxamide: Similar structure but with ethyl groups instead of diethoxyethyl and dimethylphenyl groups.
N,N’-Dimethyl oxamide: Contains methyl groups instead of the more complex substituents in N-(2,2-diethoxyethyl)-N’-(3,5-dimethylphenyl)oxamide.
Uniqueness
N-(2,2-diethoxyethyl)-N’-(3,5-dimethylphenyl)oxamide is unique due to the presence of both diethoxyethyl and dimethylphenyl groups, which can impart distinct chemical and physical properties compared to simpler oxamides.
Properties
IUPAC Name |
N-(2,2-diethoxyethyl)-N'-(3,5-dimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-5-21-14(22-6-2)10-17-15(19)16(20)18-13-8-11(3)7-12(4)9-13/h7-9,14H,5-6,10H2,1-4H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOYISPHNAQVQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NC1=CC(=CC(=C1)C)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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